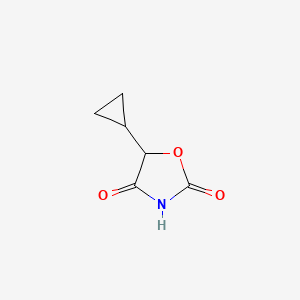
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of quinazoline derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound and potentially forming different quinazoline derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-chloro-7-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives such as:
6-Bromo-7-fluoroquinazolin-4-ol: Similar structure but lacks the chlorine atom.
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but with different halogen positions.
6-Chloro-7-fluoroquinazolin-4-ol: Similar structure but lacks the bromine atom.
The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H3BrClFN2O |
|---|---|
Molecular Weight |
277.48 g/mol |
IUPAC Name |
6-bromo-2-chloro-7-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-1-3-6(2-5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
InChI Key |
FKBOEFCEIVNEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


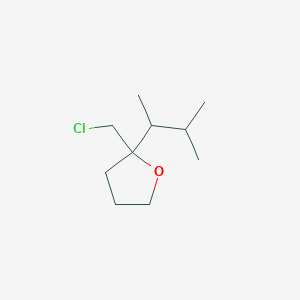
![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
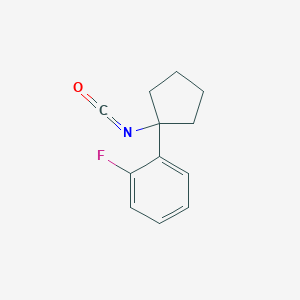
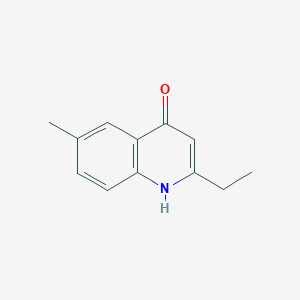
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)

![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)

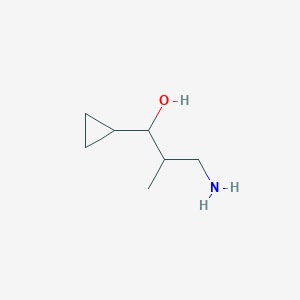
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)

![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
